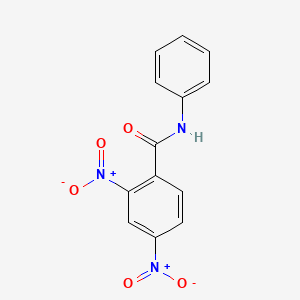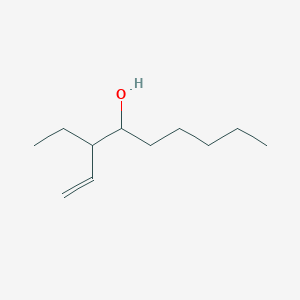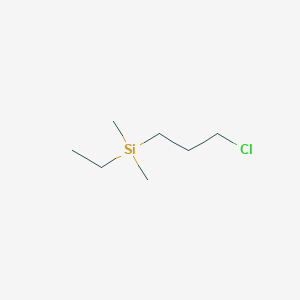
(3-Chloropropyl)(ethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)(ethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClSi. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials. The compound is known for its reactivity due to the presence of both chloropropyl and ethyl groups attached to the silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropropyl)(ethyl)dimethylsilane typically involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:
Allyl chloride+ChlorodimethylsilanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. The product is then purified through distillation to achieve the desired purity level.
化学反応の分析
Types of Reactions
(3-Chloropropyl)(ethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new silicon-carbon bonds.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of (3-aminopropyl)(ethyl)dimethylsilane, (3-hydroxypropyl)(ethyl)dimethylsilane, etc.
Hydrosilylation: Formation of various organosilicon compounds with extended carbon chains.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of simpler silanes.
科学的研究の応用
(3-Chloropropyl)(ethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
作用機序
The mechanism of action of (3-Chloropropyl)(ethyl)dimethylsilane involves the reactivity of the silicon atom and the chloropropyl group The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, making it a versatile intermediate in organic synthesisThese reactions are facilitated by the electron-donating effects of the ethyl and dimethyl groups attached to the silicon atom .
類似化合物との比較
Similar Compounds
- (3-Chloropropyl)dimethylchlorosilane
- (3-Chloropropyl)triethoxysilane
- (3-Chloropropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
(3-Chloropropyl)(ethyl)dimethylsilane is unique due to the presence of both ethyl and dimethyl groups attached to the silicon atom, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile intermediates.
特性
CAS番号 |
18244-33-2 |
|---|---|
分子式 |
C7H17ClSi |
分子量 |
164.75 g/mol |
IUPAC名 |
3-chloropropyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3 |
InChIキー |
YPBSYUWOIRIFNF-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



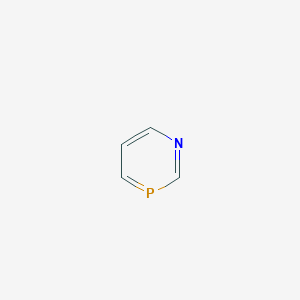
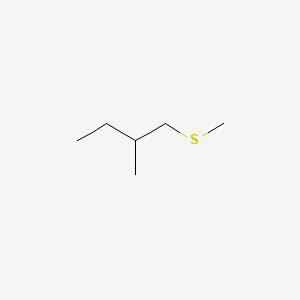

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
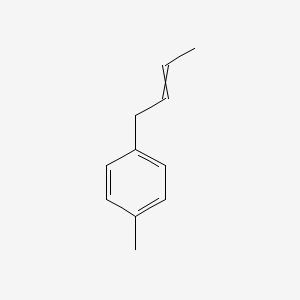
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
